Boc-Phe-Leu-Phe-Leu-Phe
Description
Contextual Significance of Oligopeptides in Biological Systems
Oligopeptides, which are short chains typically composed of two to twenty amino acids, are fundamental to a vast array of biological processes. fiveable.mechinesechemsoc.org Unlike larger proteins, their small size allows for rapid synthesis and degradation, making them ideal for roles requiring swift physiological responses. fiveable.me They function extensively as signaling molecules, transmitting information between cells to regulate processes such as growth, metabolism, and immune responses. etprotein.com Many hormones, like oxytocin (B344502) and vasopressin, are oligopeptides that act as chemical messengers. fiveable.me In the immune system, they can act as antigens or be presented by cells to signal the presence of pathogens. etprotein.com The specific sequence and structure of an oligopeptide are critical to its biological function, enabling it to bind to specific cellular receptors and trigger precise downstream effects. fiveable.menih.gov
Overview of {Boc}-Phe-Leu-Phe-Leu-Phe as a Research Compound
{Boc}-Phe-Leu-Phe-Leu-Phe, also known by the abbreviation Boc-FLFLF, is a synthetic pentapeptide used in scientific research. medchemexpress.comnih.gov Its structure consists of the amino acids Phenylalanine (Phe) and Leucine (Leu) in an alternating sequence. The "{Boc}" prefix indicates that the N-terminus of the peptide is protected by a tert-butoxycarbonyl group. sigmaaldrich.comresearchgate.net This modification is common in peptide synthesis and can influence the molecule's biological activity and stability. mdpi.com
The primary role of {Boc}-Phe-Leu-Phe-Leu-Phe in research is as an antagonist for the formyl peptide receptor (FPR) family, particularly the formyl peptide receptor 1 (FPR1). medchemexpress.comnih.govmedchemexpress.com FPRs are a class of G protein-coupled receptors found on the surface of various cells, most notably phagocytic leukocytes like neutrophils. nih.govfrontiersin.org These receptors are key players in the innate immune response, recognizing formylated peptides derived from bacteria and damaged mitochondria, which act as potent chemoattractants that guide neutrophils to sites of infection or injury. nih.govfrontiersin.org
By acting as an antagonist, {Boc}-Phe-Leu-Phe-Leu-Phe blocks or inhibits the signaling normally triggered by FPR agonists. nih.govcaymanchem.com This makes it a valuable tool for studying the physiological and pathological roles of the FPR signaling pathway, including processes like chemotaxis (cell movement), superoxide (B77818) formation, and the release of inflammatory mediators. caymanchem.comgenscript.commedchemexpress.com Its hydrophobic nature, conferred by the repeated Phenylalanine and Leucine residues, is a key characteristic for its interaction with the receptor. wiley.comfrontiersin.org
Table 1: Physicochemical Properties of {Boc}-Phe-Leu-Phe-Leu-Phe
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₄H₅₉N₅O₈ | caymanchem.commpbio.com |
| Molecular Weight | 786.0 g/mol | caymanchem.comnih.gov |
| Alternate Names | Boc-FLFLF, Boc-2, Boc-PLPLP | nih.govmpbio.com |
| CAS Number | 73572-58-4 | caymanchem.commpbio.com |
| Primary Function | Formyl Peptide Receptor (FPR) Antagonist | medchemexpress.compeptide.com |
Historical Development and Initial Characterization in Academic Research
The study of synthetic peptides as tools to understand leukocyte chemotaxis gained significant momentum in the 1970s. Research demonstrated that N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), were potent chemoattractants for neutrophils, mimicking bacterially-derived signals. nih.govnih.gov This led to the hypothesis of a specific, stereoselective receptor on the neutrophil surface. nih.gov
In this context, researchers began synthesizing various peptide analogues to probe the structure-activity relationships of this receptor system. In 1980, a study by Freer et al. characterized a series of N-t-butoxycarbonyl (Boc) protected peptides for their ability to antagonize the effects of fMLP. Among these was {Boc}-Phe-Leu-Phe-Leu-Phe. This research established the compound as an antagonist of fMLP-induced lysosomal enzyme release from neutrophils. nih.gov
Subsequent studies further refined its characterization. A 1993 paper by Wenzel-Seifert and Seifert compared its activity to Cyclosporin H and other cyclosporins, confirming that {Boc}-Phe-Leu-Phe-Leu-Phe is a potent formyl peptide receptor antagonist. caymanchem.com Research published in 2007 investigated its specificity, showing that at low concentrations, it preferentially inhibits signaling through the formyl peptide receptor (FPR), while higher concentrations could also affect the related formyl peptide receptor-like 1 (FPRL1). nih.gov These foundational studies established {Boc}-Phe-Leu-Phe-Leu-Phe as a standard antagonist used extensively in FPR research to investigate the mechanisms of inflammation and immune cell trafficking. nih.govgenscript.com
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-DWCHZDDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216738 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-73-8 | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Derivatization Strategies of Boc Phe Leu Phe Leu Phe
Solid-Phase Peptide Synthesis Approaches for {Boc}-Protected Peptides
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like {Boc}-Phe-Leu-Phe-Leu-Phe. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comcreative-peptides.com The key advantage of SPPS lies in the easy removal of excess reagents and by-products by simple filtration and washing, which significantly streamlines the process. iris-biotech.dejournal-imab-bg.org
Fmoc and Boc Methodologies in Peptide Elongation
Two main strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. americanpeptidesociety.org Both strategies utilize a temporary protecting group for the Nα-amino group of the incoming amino acid to prevent unwanted side reactions during peptide bond formation. americanpeptidesociety.orgaltabioscience.com
The Boc/Bzl strategy is the classical approach where the Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by benzyl-based groups. seplite.comwikipedia.org The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the cleavage of the peptide from the resin require a very strong acid, such as hydrogen fluoride (B91410) (HF). peptide.comwikipedia.org While effective, the use of hazardous HF necessitates specialized equipment. nih.gov The Boc strategy can be advantageous for synthesizing hydrophobic peptides and reducing aggregation during synthesis. wikipedia.orgnih.gov
The Fmoc/tBu strategy has become more prevalent due to its milder reaction conditions. iris-biotech.dealtabioscience.com In this approach, the base-labile Fmoc group protects the Nα-amino group and is removed with a weak base, typically piperidine. americanpeptidesociety.orgub.edu The side-chain protecting groups are acid-labile tert-butyl (tBu) derivatives, which are removed along with the peptide from the resin using TFA. iris-biotech.dewikipedia.org This orthogonality of protecting groups, where one is removed by a base and the other by an acid, offers greater flexibility and avoids the harsh conditions of the Boc/Bzl method. iris-biotech.debachem.com
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., TFA) seplite.com | Weak Base (e.g., Piperidine) americanpeptidesociety.org |
| Side-Chain Protection | Benzyl-based (acid-labile) wikipedia.org | tert-butyl-based (acid-labile) wikipedia.org |
| Final Cleavage | Strong Acid (e.g., HF) peptide.com | Moderate Acid (e.g., TFA) altabioscience.com |
| Advantages | - Reduces peptide aggregation wikipedia.org- Suitable for base-sensitive peptides wikipedia.org | - Milder reaction conditions altabioscience.com- Orthogonal protection scheme bachem.com- Compatible with automation altabioscience.com |
| Disadvantages | - Requires hazardous strong acid (HF) nih.gov- Not a true orthogonal scheme peptide.com | - Base-lability of Fmoc can be a limitation for certain modifications |
Coupling Reagent Selection and Efficiency
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain requires an activating agent, known as a coupling reagent. The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions like racemization. creative-peptides.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), were among the first coupling reagents used in SPPS. creative-peptides.compeptide.com They are highly effective but can lead to the formation of a poorly soluble urea (B33335) byproduct, particularly with DCC. peptide.com DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble. peptide.com To reduce racemization, carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.com
Phosphonium salts , such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient coupling reagents. peptide.comnih.gov BOP has been shown to be effective in coupling challenging residues with reduced racemization compared to DCC, especially when the amount of base is minimized. nih.gov
Aminium/Uronium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are widely used due to their high reactivity and ability to suppress racemization. peptide.combachem.com HATU, in particular, is known for its rapid reaction times and low epimerization rates. acs.org
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC peptide.com | - Effective and widely used.- DCC can form insoluble byproducts. peptide.com- Often used with additives (e.g., HOBt) to reduce racemization. bachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.combachem.com | - High coupling efficiency. peptide.com- Can reduce racemization compared to carbodiimides. nih.gov |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU peptide.combachem.com | - Very efficient with rapid reaction times. peptide.com- Low rates of racemization. acs.org- COMU offers improved safety and solubility. bachem.com |
Solution-Phase Synthesis Techniques for Oligopeptides
While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes advantageous method, particularly for the large-scale production of shorter peptides. journal-imab-bg.orgwikipedia.org In this classical approach, protected amino acids are coupled in a suitable organic solvent. After each coupling step, the resulting dipeptide (or larger peptide) is isolated, purified, and characterized before proceeding to the next deprotection and coupling cycle. journal-imab-bg.org
A general procedure for solution-phase synthesis involves reacting a Boc-protected amino acid with the methyl ester of another amino acid using coupling reagents like TBTU and HOBt in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov The protected dipeptide is then isolated and purified. The protecting groups can then be selectively removed to allow for further chain elongation. nih.govnih.gov While this method allows for careful purification of intermediates, it is generally more time-consuming and labor-intensive than SPPS. journal-imab-bg.org
Derivatization for Analogues and Probes
Derivatization of the parent {Boc}-Phe-Leu-Phe-Leu-Phe sequence is a key strategy to modulate its biological activity, improve its stability, and develop tools for research.
D-Peptide Analogues of {Boc}-Phe-Leu-Phe-Leu-Phe
Peptides composed of naturally occurring L-amino acids are often susceptible to degradation by proteases. nih.gov Replacing one or more L-amino acids with their D-enantiomers can significantly increase the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life. lifetein.comlifetein.com This strategy has been applied to {Boc}-Phe-Leu-Phe-Leu-Phe to create more stable analogues.
For instance, an all-D-enantiomer of {Boc}-Phe-Leu-Phe-Leu-Phe, referred to as D-BOC2, and other D-peptide variants have been synthesized and studied. nih.gov Interestingly, these D-peptide analogues can exhibit different biological activities compared to their L-counterparts. While the L-form of {Boc}-Phe-Leu-Phe-Leu-Phe can act as an angiogenesis inhibitor, the all-D-enantiomer and its derivatives have been shown to possess pro-angiogenic potential, mediated through the N-formyl peptide receptor 3 (FPR3). nih.gov Another analogue, Boc-dPhe-Leu-dPhe-Leu-Phe, has been identified as a selective antagonist for N-formyl peptide receptor 1 (FPR1). medchemexpress.com
The synthesis of D-amino acid-containing peptides can be achieved using standard SPPS methodologies, simply by incorporating the desired D-amino acid building blocks during the synthesis cycles. pacific.eduformulationbio.com
Modifications for Specific Research Applications
To study the interactions and localization of {Boc}-Phe-Leu-Phe-Leu-Phe, the peptide can be modified with various reporter groups, most commonly fluorescent dyes. sb-peptide.comjpt.com Fluorescent labeling allows for the visualization of the peptide in cells and tissues using techniques like fluorescence microscopy and flow cytometry. sb-peptide.comjpt.com
Common fluorescent dyes used for peptide labeling include:
Fluorescein derivatives like FAM (carboxyfluorescein) and FITC (fluorescein isothiocyanate). sb-peptide.com
Rhodamine derivatives such as TAMRA (tetramethylrhodamine). sb-peptide.com
Cyanine dyes like Cy3 and Cy5. sb-peptide.com
ATTO dyes , which cover a broad spectral range. sb-peptide.com
These dyes can be attached to the peptide at specific locations, typically at the N-terminus or on the side chain of an amino acid like lysine (B10760008) or cysteine. biosyntan.deresearchgate.net The conjugation chemistry can involve the formation of an amide bond between a carboxylated dye and a free amine on the peptide, or through more specific reactions like maleimide (B117702) chemistry with a cysteine thiol group or "click chemistry" involving azide (B81097) and alkyne groups. sb-peptide.combiosyntan.de The choice of dye and labeling strategy depends on the specific experimental requirements, and care must be taken as the fluorophore itself can sometimes influence the peptide's biological activity or properties. researchgate.netmdpi.com
Molecular Mechanisms of Action As a Formyl Peptide Receptor Antagonist
Antagonism of Formyl Peptide Receptor Family Members
{Boc}-Phe-Leu-Phe-Leu-Phe exhibits a distinct inhibitory profile across the three members of the human FPR family: FPR1, FPR2, and FPR3.
Preferential Inhibition of Formyl Peptide Receptor 1 (FPR1)
{Boc}-Phe-Leu-Phe-Leu-Phe is recognized as a potent and selective antagonist of Formyl Peptide Receptor 1 (FPR1) nih.govmedchemexpress.commedchemexpress.com. It effectively blocks the actions of FPR1 agonists, such as the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). The antagonistic activity of {Boc}-Phe-Leu-Phe-Leu-Phe at FPR1 has been quantified in various functional assays.
For instance, it inhibits fMLP-induced superoxide (B77818) production in neutrophils with an EC50 of 0.25 µM medchemexpress.com. In differentiated HL-60 cells, a human promyelocytic leukemia cell line commonly used to study neutrophil-like functions, {Boc}-Phe-Leu-Phe-Leu-Phe demonstrates inhibitory constants (Ki) of 0.43 µM for increases in intracellular calcium levels, 1.04 µM for superoxide formation, and 1.82 µM for β-glucuronidase release induced by fMLP caymanchem.com. Furthermore, in mouse bone marrow-derived neutrophils, it inhibits fMIFL-induced NADPH oxidase activity with an IC50 of approximately 958 nM medchemexpress.com.
| Assay | Cell Type | Agonist | Inhibitory Concentration |
|---|---|---|---|
| Superoxide Production | Neutrophils | fMLP | EC50 = 0.25 µM |
| Intracellular Calcium Increase | Differentiated HL-60 cells | fMLP | Ki = 0.43 µM |
| Superoxide Formation | Differentiated HL-60 cells | fMLP | Ki = 1.04 µM |
| β-glucuronidase Release | Differentiated HL-60 cells | fMLP | Ki = 1.82 µM |
| NADPH Oxidase Activity | Mouse bone marrow-derived neutrophils | fMIFL | IC50 ≈ 958 nM |
Inhibition Profile Against Formyl Peptide Receptor 2 (FPR2)
The interaction of {Boc}-Phe-Leu-Phe-Leu-Phe with Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1), is more complex and concentration-dependent. While it is primarily a preferential FPR1 antagonist, some studies describe it as a non-specific FPR antagonist or an FPR1/FPR2 antagonist nih.govfrontiersin.org.
At lower micromolar concentrations, {Boc}-Phe-Leu-Phe-Leu-Phe is selective for FPR1 nih.gov. However, at higher concentrations, it can also partially inhibit signaling through FPR2 nih.govresearchgate.net. For example, one study noted that at a concentration of 1 µM, a D-amino acid analog of {Boc}-Phe-Leu-Phe-Leu-Phe (Boc-Phe-dLeu-Phe-dLeu-Phe) exerts a selective antagonistic effect on FPR1 and does not inhibit the increase in intracellular calcium concentration induced by the FPR2-selective agonist MMK-1 medchemexpress.com. This suggests that the L-isomer may have a more pronounced effect on FPR2 at higher concentrations. It is important to note that the antagonistic effect of {Boc}-Phe-Leu-Phe-Leu-Phe at high concentrations is not specific for FPR2 nih.gov.
Interactions with Formyl Peptide Receptor 3 (FPR3)
Direct interactions between {Boc}-Phe-Leu-Phe-Leu-Phe and Formyl Peptide Receptor 3 (FPR3) are not well-documented. FPR3 is the least characterized member of the FPR family and does not appear to interact with the classical formylated peptide ligands that bind to FPR1 and FPR2 nih.gov.
Interestingly, a study investigating D-peptide analogues of {Boc}-Phe-Leu-Phe-Leu-Phe found that an all-D-enantiomer, as well as its derivatives, could induce neovascularization through the activation of FPR3 on endothelial cells unibs.itnih.gov. This finding suggests a potential binding pocket on FPR3 that can accommodate related peptide structures, although it does not provide direct evidence of an interaction with the standard L-isomer of {Boc}-Phe-Leu-Phe-Leu-Phe. The functional role and ligand specificity of FPR3 remain an active area of research unibs.it.
Ligand Binding and Receptor Interaction Dynamics
The antagonistic properties of {Boc}-Phe-Leu-Phe-Leu-Phe are a result of its direct interaction with the formyl peptide receptors, preventing the binding and subsequent activation by agonist ligands.
Competitive Antagonism at FPRs
{Boc}-Phe-Leu-Phe-Leu-Phe acts as a competitive antagonist at FPR1 frontiersin.org. This means that it binds to the same site on the receptor as the agonist molecules, thereby physically blocking the agonist from binding and initiating a cellular response. The reversible nature of this binding allows the level of inhibition to be dependent on the relative concentrations of the antagonist and the agonist. This competitive mechanism has been demonstrated in studies where pretreatment with {Boc}-Phe-Leu-Phe-Leu-Phe shifts the dose-response curve of FPR1 agonists to the right, a hallmark of competitive antagonism.
Inhibition of Agonist-Induced Receptor Activity
By competitively binding to FPR1, {Boc}-Phe-Leu-Phe-Leu-Phe effectively inhibits a range of downstream signaling events that are typically initiated by agonist binding. These include the mobilization of intracellular calcium, the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, and the release of granular enzymes medchemexpress.comcaymanchem.comrndsystems.com.
For instance, pretreatment of cells with {Boc}-Phe-Leu-Phe-Leu-Phe has been shown to block the fMLP-induced calcium flux in FPR1-expressing cells nih.gov. Similarly, it inhibits the fMLP-induced superoxide production in neutrophils in a concentration-dependent manner medchemexpress.com. The apparent dissociation constant (KD) for a D-amino acid analog of {Boc}-Phe-Leu-Phe-Leu-Phe was determined to be 230 nM in an intracellular calcium mobilization assay, indicating a high affinity for the receptor medchemexpress.com.
| Inhibited Agonist-Induced Activity | Receptor | Supporting Evidence |
|---|---|---|
| Intracellular Calcium Mobilization | FPR1 | Blocks fMLP-induced Ca2+ flux nih.gov |
| Superoxide Production | FPR1 | Inhibits fMLP-induced superoxide production with an EC50 of 0.25 µM medchemexpress.com |
| NADPH Oxidase Activity | FPR1 | Inhibits fMIFL-induced NADPH oxidase activity with an IC50 of approximately 958 nM medchemexpress.com |
| β-glucuronidase Release | FPR1 | Inhibits fMLP-induced release with a Ki of 1.82 µM caymanchem.com |
Downstream Signaling Pathway Modulation by {Boc}-Phe-Leu-Phe-Leu-Phe
{Boc}-Phe-Leu-Phe-Leu-Phe, also known as Boc-FLFLF, functions as an antagonist of formyl peptide receptors (FPRs), thereby modulating various downstream signaling pathways that are typically initiated by FPR agonists. Its antagonistic properties allow it to interfere with the inflammatory responses mediated by these receptors.
Activation of formyl peptide receptors by agonists characteristically leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a crucial second messenger in signal transduction for many cellular functions, including chemotaxis and degranulation. {Boc}-Phe-Leu-Phe-Leu-Phe effectively inhibits this agonist-induced calcium mobilization.
Studies have demonstrated that {Boc}-Phe-Leu-Phe-Leu-Phe is a selective antagonist for FPR1. medchemexpress.com It has been shown to inhibit the increase in intracellular calcium levels induced by the potent FPR agonist N-formyl-Met-Leu-Phe (fMLF) in differentiated HL-60 cells, a human promyelocytic leukemia cell line commonly used to study neutrophil-like functions. caymanchem.com The antagonistic potency of {Boc}-Phe-Leu-Phe-Leu-Phe in this context is significant, with an apparent dissociation constant (KD) of 230 nM as determined by intracellular calcium mobilization assays. medchemexpress.com Furthermore, at a concentration of 1 μM, {Boc}-Phe-Leu-Phe-Leu-Phe demonstrates its selectivity by not inhibiting the rise in intracellular calcium concentration that is induced by MMK-1, a selective agonist for FPR2. medchemexpress.com
Table 1: Inhibitory Effect of {Boc}-Phe-Leu-Phe-Leu-Phe on Agonist-Induced Calcium Mobilization
| Parameter | Value | Cell Type | Agonist | Reference |
|---|---|---|---|---|
| Dissociation Constant (Ki) | 0.43 µM | Differentiated HL-60 cells | fMLF | caymanchem.com |
| Apparent Dissociation Constant (KD) | 230 nM | Not Specified | fMLF | medchemexpress.com |
A key function of phagocytic cells like neutrophils is the production of reactive oxygen species (ROS) through the activation of the NADPH oxidase enzyme complex. This "respiratory burst" is a critical component of the innate immune response to pathogens. FPR agonists are potent activators of this process. {Boc}-Phe-Leu-Phe-Leu-Phe has been shown to be an effective inhibitor of agonist-induced NADPH oxidase activation.
Pre-treatment of neutrophils with {Boc}-Phe-Leu-Phe-Leu-Phe inhibits superoxide production induced by fMLF in a concentration-dependent manner, with an EC50 value of 0.25 µM. medchemexpress.com Similarly, in differentiated HL-60 cells, it blocks fMLF-induced superoxide formation. caymanchem.com This demonstrates that by blocking the FPR1 receptor, {Boc}-Phe-Leu-Phe-Leu-Phe prevents the downstream signaling cascade that leads to the assembly and activation of the NADPH oxidase complex. A related compound, Boc-dPhe-Leu-dPhe-Leu-Phe, also shows inhibitory effects on NADPH oxidase activity induced by the agonist fMIFL, with an IC50 of approximately 958 nM in mouse bone marrow-derived neutrophils. medchemexpress.com
Table 2: Inhibition of NADPH Oxidase-Mediated Superoxide Production by {Boc}-Phe-Leu-Phe-Leu-Phe
| Parameter | Value | Cell Type | Agonist | Reference |
|---|---|---|---|---|
| EC50 | 0.25 µM | Neutrophils | fMLF | medchemexpress.com |
| Dissociation Constant (Ki) | 1.04 µM | Differentiated HL-60 cells | fMLF | caymanchem.com |
Comparative Analysis with Other FPR Antagonists and Agonists
The functional characteristics of {Boc}-Phe-Leu-Phe-Leu-Phe are best understood when compared with other compounds that interact with the formyl peptide receptor family.
The primary distinction lies in their fundamental effect on the receptor. Agonists like N-Formyl-Met-Leu-Phe (fMLF) bind to and activate FPRs, initiating a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, degranulation, and superoxide production. sigmaaldrich.comnih.gov Continuous activation of FPRs by agonists can lead to neutrophil-dependent tissue damage. sigmaaldrich.comsigmaaldrich.com
In stark contrast, {Boc}-Phe-Leu-Phe-Leu-Phe is an antagonist; it binds to the receptor but does not elicit an active response. caymanchem.cominnopep.com Instead, it competitively blocks the binding of agonists like fMLF, thereby preventing receptor activation and inhibiting the subsequent inflammatory and immune responses. caymanchem.com While fMLF is a potent chemoattractant and activator of neutrophils, {Boc}-Phe-Leu-Phe-Leu-Phe serves to dampen or abrogate these effects. caymanchem.comsigmaaldrich.com
Boc-Met-Leu-Phe (Boc-MLF or BOC1) is another well-characterized antagonist of the formyl peptide receptor. medchemexpress.commedchemexpress.com Both {Boc}-Phe-Leu-Phe-Leu-Phe (often referred to as BOC2) and Boc-MLF are peptidic antagonists that competitively inhibit the actions of fMLF. medchemexpress.comresearchgate.net
Both compounds are used to probe the function of FPRs. For instance, Boc-MLF reduces superoxide production induced by fMLF with an IC50 of 0.63 μM. medchemexpress.com However, studies suggest differences in potency and selectivity. Some research indicates that while both are effective, other antagonists like Cyclosporin H can be significantly more potent than {Boc}-Phe-Leu-Phe-Leu-Phe in inhibiting FPR1-mediated responses. researchgate.net While both Boc-MLF and {Boc}-Phe-Leu-Phe-Leu-Phe are primarily considered FPR1 antagonists, Boc-MLF has been noted to antagonize FPR2 at higher concentrations. researchgate.net
The family of formyl peptide receptors in humans includes FPR1, FPR2 (also known as ALX), and FPR3. nih.gov While some antagonists are non-selective, others exhibit preferential binding to specific receptor subtypes.
{Boc}-Phe-Leu-Phe-Leu-Phe is generally described as a selective antagonist for FPR1. medchemexpress.com This selectivity is demonstrated by its ability to inhibit FPR1-mediated responses (e.g., calcium mobilization induced by fMLF) without affecting responses mediated by FPR2-selective agonists like MMK-1. medchemexpress.com However, some sources have referred to it as a nonselective FPR antagonist or have noted that it inhibits FPR1 more efficiently than FPR2, suggesting that its selectivity may be concentration-dependent. researchgate.netabmole.com This contrasts with other antagonists like WRW4, which is considered a selective antagonist for FPR2/FPR3. researchgate.netnih.gov The development of antagonists with distinct selectivity profiles, such as {Boc}-Phe-Leu-Phe-Leu-Phe for FPR1, is crucial for dissecting the specific roles of each receptor subtype in health and disease. sigmaaldrich.comsigmaaldrich.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| {Boc}-Phe-Leu-Phe-Leu-Phe | Boc-FLFLF, BOC2, Boc-PLPLP |
| N-Formyl-Met-Leu-Phe | fMLF, f-Met-Leu-Phe |
| Boc-Met-Leu-Phe | Boc-MLF, BOC1 |
| Cyclosporin H | |
| MMK-1 | |
| WRW4 | |
| {Boc}-dPhe-Leu-dPhe-Leu-Phe |
Fpr Independent Biological Activities and Mechanisms of Boc Phe Leu Phe Leu Phe
Direct Inhibition of Angiogenic Activity
{Boc}-Phe-Leu-Phe-Leu-Phe has been identified as a direct inhibitor of angiogenesis, a crucial process in both physiological and pathological conditions. researchgate.net This inhibitory action is not mediated by its effects on FPRs but rather through direct interference with pro-angiogenic heparin-binding growth factors. researchgate.netunibs.it This activity positions the compound as a potential basis for the development of novel anti-angiogenic agents that operate independently of FPR pathways. researchgate.net
A primary mechanism of the anti-angiogenic effect of {Boc}-Phe-Leu-Phe-Leu-Phe is its ability to suppress the activity of Vascular Endothelial Growth Factor-A (VEGF-A), a potent stimulator of angiogenesis. researchgate.netnih.gov The inhibition is specific to the heparin-binding isoform VEGF-A165, with no effect observed on the non-heparin-binding VEGF-A121 isoform. researchgate.net This suggests that the compound's action is dependent on the heparin-binding properties of the growth factor.
The interaction occurs at the heparin-binding domain of VEGF-A165. researchgate.net By binding to this site, {Boc}-Phe-Leu-Phe-Leu-Phe competes with heparin for interaction with the growth factor. This competition prevents VEGF-A165 from binding effectively to its cognate tyrosine kinase receptor, VEGFR2. researchgate.net The consequence of this blocked interaction is the inhibition of receptor phosphorylation and the suppression of downstream signaling pathways, including the phosphorylation of ERK1/2 and AKT, which are critical for endothelial cell proliferation and survival. researchgate.net This ultimately leads to the inhibition of VEGF-A-mediated sprouting of human umbilical vein endothelial cell (HUVEC) spheroids. medchemexpress.com
| Target Molecule/Process | Effect of {Boc}-Phe-Leu-Phe-Leu-Phe | Mechanism of Action |
|---|---|---|
| VEGF-A165 Isoform | Inhibition of angiogenic activity | Interacts with the heparin-binding domain researchgate.net |
| VEGF-A121 Isoform | No effect | Lacks a heparin-binding domain researchgate.net |
| VEGFR2 Phosphorylation | Inhibited | Prevents VEGF-A165 from binding to VEGFR2 researchgate.net |
| ERK1/2 Phosphorylation | Inhibited | Blocks downstream signaling from VEGFR2 researchgate.net |
| AKT Phosphorylation | Inhibited | Blocks downstream signaling from VEGFR2 researchgate.net |
The anti-angiogenic activity of {Boc}-Phe-Leu-Phe-Leu-Phe extends to another key heparin-binding growth factor, Fibroblast Growth Factor 2 (FGF2). researchgate.net The compound effectively blocks the angiogenic activity of FGF2. researchgate.netresearchgate.net Similar to its action on VEGF-A, this inhibition is achieved by preventing the growth factor from interacting with its receptor.
Treatment of endothelial cells with {Boc}-Phe-Leu-Phe-Leu-Phe inhibits FGF2-induced phosphorylation of its receptor, FGFR1, as well as the downstream signaling molecules ERK1/2 and AKT. researchgate.net Surface plasmon resonance analysis has confirmed that the compound impairs the binding of FGF2 to a soluble form of its receptor, sFGFR1. researchgate.net This interference with the FGF2 signaling cascade translates into the inhibition of FGF2-mediated endothelial cell proliferation and sprouting. researchgate.net
Interaction with Heparin-Binding Growth Factors
The specific actions on VEGF-A165 and FGF2 are part of a broader capacity of {Boc}-Phe-Leu-Phe-Leu-Phe to act as a multi-heparin-binding growth factor antagonist. researchgate.netunibs.it Its mechanism relies on targeting the heparin-binding domains present in a variety of angiogenic growth factors. researchgate.netunibs.it By doing so, it inhibits the interaction between these growth factors and heparin, a crucial step for their biological activity, which often involves stabilization and potentiation of their binding to cell surface receptors. researchgate.net This multi-target capability allows {Boc}-Phe-Leu-Phe-Leu-Phe to suppress the angiogenic potential of sources that co-express multiple heparin-binding growth factors, such as certain human tumor cell lines. researchgate.net
Modulation of Endothelial Cell Functions Independent of FPRs
The direct antagonism of heparin-binding growth factors by {Boc}-Phe-Leu-Phe-Leu-Phe results in the significant modulation of endothelial cell functions, independent of FPR engagement. researchgate.net Endothelial cells are the primary building blocks of blood vessels, and their behavior is tightly regulated by angiogenic growth factors. By inhibiting the signaling of factors like VEGF-A and FGF2, {Boc}-Phe-Leu-Phe-Leu-Phe effectively suppresses key endothelial cell responses required for neovessel formation. researchgate.netresearchgate.net
Research findings demonstrate that the compound inhibits the proliferation of endothelial cells stimulated by FGF2. researchgate.net Furthermore, it has been shown to block the sprouting of HUVEC spheroids, a critical step in angiogenesis, when induced by either VEGF or FGF2. medchemexpress.comresearchgate.net This modulation of fundamental endothelial cell functions underscores the compound's potent anti-angiogenic capabilities, which are exerted downstream of its interaction with growth factors and are separate from its known role as an FPR antagonist. researchgate.net
| Endothelial Cell Function | Stimulus | Effect of {Boc}-Phe-Leu-Phe-Leu-Phe | Reference |
|---|---|---|---|
| Cell Proliferation | FGF2 | Inhibition | researchgate.net |
| Spheroid Sprouting | VEGF | Inhibition | medchemexpress.com |
| Spheroid Sprouting | FGF2 | Inhibition | researchgate.net |
| Spheroid Sprouting | PDR Vitreous | Inhibition | medchemexpress.com |
Research Applications and Experimental Models of Boc Phe Leu Phe Leu Phe
Utilization as a Tool in FPR Research
{Boc}-Phe-Leu-Phe-Leu-Phe is extensively used in research as an antagonist of the formyl peptide receptor (FPR) family. genscript.cominnopep.com It is often characterized as a nonselective or pan-FPR antagonist, although some studies highlight its preferential activity. abmole.comnih.gov Specifically, it is described as an antagonist for FPR1 and FPR2. nih.govresearchgate.net This characteristic allows researchers to investigate and differentiate the signaling pathways mediated by these receptors.
It is important to note that some research suggests {Boc}-Phe-Leu-Phe-Leu-Phe can also exert effects independent of FPRs, such as inhibiting the angiogenic activity of various heparin-binding growth factors. nih.govresearchgate.net This multi-target potential requires careful consideration when interpreting experimental results that rely solely on this antagonist to implicate FPRs. nih.gov
Studies in Cellular Models
Neutrophils are primary targets for FPR agonists, and {Boc}-Phe-Leu-Phe-Leu-Phe has been instrumental in studying their activation. These cells are fundamental to the innate immune response, and their functions are tightly regulated by chemoattractant receptors like FPR1. nih.gov Pertussis toxin-sensitive G-proteins are involved in the signaling pathways for neutrophil activation. nih.govnih.gov
Research has demonstrated that {Boc}-Phe-Leu-Phe-Leu-Phe effectively inhibits various neutrophil functions induced by FPR agonists. Pre-treatment with the compound inhibits superoxide (B77818) production in neutrophils in a concentration-dependent manner. medchemexpress.com It also blocks the increase in intracellular calcium concentration, a key step in neutrophil activation. nih.govcsu.edu.au Studies using the FPR antagonist Boc-FLFLF (Boc-2), alongside others like Cyclosporin H, have shown that it preferentially inhibits activities triggered through FPR compared to FPRL1 at lower concentrations. nih.govcsu.edu.au
| Experimental Finding | Cell Type | Inhibitory Effect of {Boc}-Phe-Leu-Phe-Leu-Phe |
| NADPH Oxidase Activity | Mouse bone marrow-derived neutrophils | Inhibits fMIFL-induced activity with an IC50 of approximately 958 nM. medchemexpress.com |
| Superoxide Production | Neutrophils | Inhibits fMLF-induced production with an EC50 of 0.25 µM. medchemexpress.com |
| FPR Signaling | Human neutrophils | Inhibited by low concentrations of the antagonist. nih.govcsu.edu.au |
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used model system for studying angiogenesis and endothelial cell function. nih.gov In the context of {Boc}-Phe-Leu-Phe-Leu-Phe, HUVEC assays have been employed to investigate its effects on angio-inflammatory responses, particularly those induced by vitreous fluid from patients with proliferative diabetic retinopathy (PDR).
Studies have shown that {Boc}-Phe-Leu-Phe-Leu-Phe can suppress the angio-inflammatory responses induced by PDR vitreous. researchgate.net This includes the inhibition of endothelial cell sprouting in HUVEC spheroid assays. researchgate.net Interestingly, while the L-enantiomer ({Boc}-Phe-Leu-Phe-Leu-Phe) demonstrates anti-angiogenic properties, its all-D-enantiomer counterpart has been found to be pro-angiogenic, acting via FPR3 on HUVECs. nih.govunibs.it This highlights a stereospecific activity of the peptide's analogues. Further research indicates that the inhibitory effect of {Boc}-Phe-Leu-Phe-Leu-Phe on angiogenesis may be linked to its ability to interfere with the activity of heparin-binding growth factors like VEGF-A165, rather than solely through FPR antagonism. researchgate.netresearchgate.net
| Assay | Model | Treatment | Result |
| HUVEC Sprouting Assay | PDR vitreous-treated spheroids | {Boc}-Phe-Leu-Phe-Leu-Phe | Suppression of endothelial cell sprouts. researchgate.net |
| HUVEC Proliferation Assay | VEGF-A165 stimulated HUVECs | {Boc}-Phe-Leu-Phe-Leu-Phe | Inhibition of proliferation. researchgate.netresearchgate.net |
The human promyelocytic leukemia cell line, HL-60, is a valuable in vitro model for studying myeloid cell differentiation and function. When differentiated, these cells express FPRs and are frequently used to screen for FPR antagonists. caymanchem.com HL-60 cells transfected to express specific human FPRs (FPR1, FPR2, or FPR3) are particularly useful for determining the selectivity and potency of compounds like {Boc}-Phe-Leu-Phe-Leu-Phe. researchgate.netnih.gov
In differentiated HL-60 cells, {Boc}-Phe-Leu-Phe-Leu-Phe has been shown to inhibit several responses triggered by the FPR agonist N-formyl-Met-Leu-Phe (fMLP). caymanchem.com These inhibitory actions include blocking increases in intracellular calcium levels, superoxide formation, and the release of β-glucuronidase. caymanchem.com The compound demonstrates potent antagonist activity with inhibition constants (Ki) in the micromolar and sub-micromolar range for these various cellular functions. caymanchem.com
| Inhibited Response | Cell Model | Ki Value (µM) |
| FPR Binding | Differentiated HL-60 cells | 1.46 |
| Intracellular Calcium Increase | Differentiated HL-60 cells | 0.43 |
| Superoxide Formation | Differentiated HL-60 cells | 1.04 |
| β-glucuronidase Release | Differentiated HL-60 cells | 1.82 |
Investigations in Preclinical in vivo Models
Murine models are crucial for evaluating the in vivo effects of compounds under physiological and pathological conditions. Studies involving {Boc}-Phe-Leu-Phe-Leu-Phe in mice have provided insights into its role in modulating inflammatory responses.
In a key finding, the treatment of mice with {Boc}-Phe-Leu-Phe-Leu-Phe resulted in a significant reduction in neutrophil accumulation in an infection model. genscript.cominnopep.com Specifically, there was a 40% decrease in the number of neutrophils recovered from the bronchoalveolar lavage fluid of infected mice that received the compound compared to those receiving a placebo. genscript.cominnopep.com This demonstrates the compound's ability to interfere with neutrophil recruitment in vivo, likely through the antagonism of FPRs. Other in vivo studies have utilized {Boc}-Phe-Leu-Phe-Leu-Phe as an FPR-selective antagonist to investigate its effects in models of alopecia and inflammation, further establishing its utility as a research tool in preclinical settings. researchgate.netresearchgate.net
| In vivo Model | Finding |
| Mouse Infection Model | Treatment resulted in a 40% reduction in neutrophil counts in bronchoalveolar lavage fluid compared to placebo. genscript.cominnopep.com |
| Murine Matrigel Plug Assay | The related inhibitor UPARANT was shown to inhibit the vascular and inflammatory response induced by PDR vitreous. researchgate.net |
Zebrafish Embryo Assays
Research has utilized zebrafish embryos to investigate the biological activities of analogues of {Boc}-Phe-Leu-Phe-Leu-Phe. Notably, studies have focused on D-peptide enantiomers of the parent molecule. In these assays, a D-peptide variant, Succinimidyl-(Succ)-D-FLFLF (D-Succ-F3), was observed to possess pro-angiogenic capabilities in zebrafish embryos. nih.gov This activity is linked to the peptide's ability to engage and activate endothelial N-formyl peptide receptor 3 (FPR3), revealing a potential role for this receptor pathway in neovascularization. nih.gov
Chick Embryo Models
Similar to zebrafish models, chick embryo assays have been employed to study the angiogenic potential of {Boc}-Phe-Leu-Phe-Leu-Phe analogues. The all-D-enantiomer variant, D-Succ-F3, demonstrated a pro-angiogenic effect in ex vivo and in vivo chick embryo models. nih.gov This effect was attributed to the activation of FPR3 on endothelial cells, further supporting the findings from zebrafish assays and highlighting the role of specific FPRs in blood vessel formation. nih.gov
Table 1: Angiogenic Activity of {Boc}-Phe-Leu-Phe-Leu-Phe Analogue in Embryonic Models
| Experimental Model | Compound Variant | Observed Biological Activity | Implicated Receptor |
|---|---|---|---|
| Zebrafish Embryo | Succinimidyl-D-FLFLF (D-Succ-F3) | Pro-angiogenic | FPR3 |
| Chick Embryo | Succinimidyl-D-FLFLF (D-Succ-F3) | Pro-angiogenic | FPR3 |
Application in Inflammation Research
{Boc}-Phe-Leu-Phe-Leu-Phe is widely used in inflammation research as a nonselective antagonist for formyl peptide receptors. nih.gov It preferentially inhibits signaling through FPR1, but at higher concentrations, it can also partly inhibit signaling through FPRL1 (FPR2). nih.govresearchgate.net Its antagonistic action allows researchers to probe the function of these receptors in inflammatory responses.
Studies have shown that {Boc}-Phe-Leu-Phe-Leu-Phe inhibits several key cellular processes initiated by FPR agonists. These include the increase in intracellular calcium levels, the formation of superoxide, and the release of β-glucuronidase in differentiated HL-60 cells. Furthermore, a variant, Boc-Phe-dLeu-Phe-dLeu-Phe, has been identified as a selective FPR1 antagonist and has been shown to inhibit fMLF-induced superoxide production in neutrophils in a concentration-dependent manner.
Table 2: Inhibitory and Antagonistic Profile of {Boc}-Phe-Leu-Phe-Leu-Phe and its Analogues
| Compound / Variant | Target Receptor(s) | Measured Effect | Effective Concentration / Binding Affinity |
|---|---|---|---|
| {Boc}-Phe-Leu-Phe-Leu-Phe | FPR | Antagonist Activity | Ki = 1.46 µM |
| {Boc}-Phe-Leu-Phe-Leu-Phe | FPR | Inhibition of fMLP-induced Ca2+ increase | Ki = 0.43 µM |
| {Boc}-Phe-Leu-Phe-Leu-Phe | FPR | Inhibition of fMLP-induced superoxide formation | Ki = 1.04 µM |
| {Boc}-Phe-Leu-Phe-Leu-Phe | FPR | Inhibition of fMLP-induced β-glucuronidase release | Ki = 1.82 µM |
| Boc-Phe-dLeu-Phe-dLeu-Phe | FPR1 (Selective) | Inhibition of fMLF-induced superoxide production | EC50 = 0.25 µM |
| Boc-dPhe-Leu-dPhe-Leu-Phe | FPR1 (Selective) | Inhibition of fMIFL-induced NADPH oxidase activity | IC50 ≈ 958 nM |
Role in Pain Research
In pain research, {Boc}-Phe-Leu-Phe-Leu-Phe is not used as an analgesic but rather as an antagonist to investigate the endogenous mechanisms of pain control. Research indicates that the compound can increase pain effects by blocking certain pain-inhibiting pathways. lktlabs.comamazonaws.com Specifically, it has been used to demonstrate the role of FPRs in inflammatory pain. Studies have shown that local injection of {Boc}-Phe-Leu-Phe-Leu-Phe impairs endogenous pain control in models of inflammation. plos.org This effect is linked to its ability to block the release of opioid peptides from neutrophils, which are triggered by FPR activation. plos.org
Impact on Acute Lung Injury Models
The compound has been investigated in animal models of acute lung injury (ALI). As a nonselective FPR antagonist, {Boc}-Phe-Leu-Phe-Leu-Phe (Boc2) was found to abolish the beneficial effects of Ac2-26, an annexin A1 peptide, in ischemia-reperfusion-induced ALI. nih.gov In other studies, treatment of mice with a form of the compound resulted in a 40% reduction in the counts of neutrophils recovered in bronchoalveolar lavage fluid compared with infected mice that received a placebo.
Research on Antinociceptive Activity
Research has demonstrated that {Boc}-Phe-Leu-Phe-Leu-Phe functions to inhibit antinociceptive activity rather than produce it. Its role as an FPR antagonist is central to this function. In studies of peripheral inflammatory pain, it has been shown to inhibit the antinociceptive effects of annexin 1 in the rat dorsal root ganglion. lktlabs.comamazonaws.com Furthermore, in models where inflammatory pain is induced by Mycobacterium butyricum, {Boc}-Phe-Leu-Phe-Leu-Phe was found to reduce the release of opioid peptides from neutrophils in vitro and to increase inflammatory pain in vivo, underscoring its role in blocking endogenous pain relief mechanisms mediated by FPR. plos.org
Future Directions in Boc Phe Leu Phe Leu Phe Research
Exploration of Novel Target Interactions
While {Boc}-Phe-Leu-Phe-Leu-Phe is widely used as an antagonist for Formyl Peptide Receptors, particularly FPR1 and FPR2, recent findings have revealed that its biological activity is not limited to this receptor family. researchgate.net A significant area of future research is the identification and characterization of these novel, off-target interactions.
Evidence suggests that {Boc}-Phe-Leu-Phe-Leu-Phe can directly interact with various heparin-binding angiogenic growth factors. researchgate.netunibs.it Studies have demonstrated that the peptide can inhibit the angiogenic activity of Vascular Endothelial Growth Factor-A165 (VEGF-A165) and Fibroblast Growth Factor 2 (FGF2). researchgate.net The proposed mechanism involves the peptide binding to the heparin-binding domain of these growth factors, thereby preventing their interaction with cell surface receptors and inhibiting downstream signaling pathways essential for angiogenesis. researchgate.net This discovery positions {Boc}-Phe-Leu-Phe-Leu-Phe as a potential multi-target angiogenesis inhibitor, independent of its effects on FPRs. researchgate.netunibs.it Further exploration is needed to identify other potential protein targets and to fully understand the structural basis of these interactions.
Table 1: Identified Non-FPR Targets for {Boc}-Phe-Leu-Phe-Leu-Phe
| Target Protein | Type | Observed Effect of Interaction | Reference |
| Vascular Endothelial Growth Factor-A165 (VEGF-A165) | Heparin-Binding Growth Factor | Inhibition of angiogenic activity | researchgate.net |
| Fibroblast Growth Factor 2 (FGF2) | Heparin-Binding Growth Factor | Blockade of angiogenic activity | researchgate.net |
Development of Modified Analogues for Enhanced Specificity
The development of analogues of {Boc}-Phe-Leu-Phe-Leu-Phe is a key strategy to improve its pharmacological properties, including potency, metabolic stability, and, crucially, target specificity. Research efforts are focused on modifying the peptide's structure to either enhance its affinity for FPRs or to specifically exploit its non-FPR-related activities. medchemexpress.com
One approach involves the synthesis of d-peptide analogues, where L-amino acids are replaced with their D-enantiomers. unibs.it This modification can confer resistance to proteolytic degradation and may alter receptor binding profiles. For instance, the analogue Boc-Phe-d-Leu-Phe-d-Leu-Phe has been developed and is used as a selective FPR1 antagonist. medchemexpress.commedchemexpress.com Another strategy involves modifying the N-terminus; an experimental analogue, d-Succ-F3, replaced the N-terminal Boc group with a succinic acid moiety to create a pseudo-symmetrical compound, with the aim of improving its interaction with targets. unibs.it Future work will likely involve more extensive structure-activity relationship (SAR) studies, potentially using computational modeling, to design novel analogues with optimized specificity for either FPRs or for newly identified targets like heparin-binding growth factors.
Table 2: Examples of Modified {Boc}-Phe-Leu-Phe-Leu-Phe Analogues
| Analogue Name | Structural Modification | Rationale for Development | Reference |
| Boc-Phe-d-Leu-Phe-d-Leu-Phe | Replacement of L-Leucine with D-Leucine | Enhance selectivity for FPR1 | medchemexpress.commedchemexpress.com |
| d-Succ-F3 | Replacement of N-terminal Boc group with succinic acid | Achieve a pseudo-symmetrical structure for potentially improved target interaction | unibs.it |
Advanced Mechanistic Elucidation of FPR-Independent Effects
The discovery that {Boc}-Phe-Leu-Phe-Leu-Phe can inhibit angiogenesis by directly binding to growth factors necessitates a more detailed investigation into the mechanisms of these FPR-independent effects. researchgate.net This is critical for accurately interpreting experimental data and for harnessing the compound's full therapeutic potential. researchgate.net
Current research indicates that by interacting with the heparin-binding domain of VEGF-A165, the peptide prevents the growth factor from binding to its tyrosine kinase receptor, VEGFR2. researchgate.net This blockade inhibits receptor phosphorylation and suppresses downstream signaling cascades involving ERK1/2 and AKT, which are vital for endothelial cell proliferation and survival. researchgate.net Similarly, the peptide blocks the activity of FGF2. researchgate.net Future studies must delve deeper into the kinetics and thermodynamics of these interactions. Advanced biophysical techniques could be employed to precisely map the binding sites and elucidate the conformational changes involved. Furthermore, it is important to determine if this anti-angiogenic effect is context-dependent and to identify the full spectrum of downstream cellular processes affected by this FPR-independent pathway.
Integration into Complex Biological System Studies
To translate basic research findings into potential clinical applications, it is essential to evaluate the activity of {Boc}-Phe-Leu-Phe-Leu-Phe and its analogues in complex biological systems. This involves moving beyond cell-based assays to in vivo models that can better recapitulate the complexities of disease pathology.
The compound has already been used in various animal models. For example, in a mouse model of lung inflammation, treatment resulted in a significant reduction in neutrophil counts in bronchoalveolar lavage fluid. genscript.com In the context of its anti-angiogenic properties, the peptide and its derivatives have been tested in murine Matrigel plug assays and chick embryo chorioallantoic membrane (CAM) assays to assess their impact on neovascularization. researchgate.netunibs.it Studies in rats have also explored its ability to prevent cyclophosphamide-induced decreases in circulating lymphocytes. researchgate.netresearchgate.net Future research should expand the use of such models to investigate a broader range of pathological conditions, including different types of cancers (given the anti-angiogenic effects) and chronic inflammatory diseases. These studies will be crucial for understanding how the compound behaves in a whole-organism context, considering factors like pharmacokinetics, biodistribution, and interactions with the immune system. researchgate.netunibs.itgenscript.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing {Boc}-Phe-Leu-Phe-Leu-Phe?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, with Boc (tert-butyloxycarbonyl) as the N-terminal protecting group. Post-synthesis, reverse-phase HPLC is recommended for purification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. Critical parameters include solvent selection (e.g., DMF for coupling), deprotection efficiency, and resin cleavage conditions .
- Key Parameters : Monitor reaction kinetics using UV-Vis spectroscopy during Boc deprotection with trifluoroacetic acid (TFA). Ensure >95% purity via HPLC with a C18 column (acetonitrile/water gradient) .
Q. How does {Boc}-Phe-Leu-Phe-Leu-Phe antagonize formyl peptide receptors (FPRs), and what assays validate this activity?
- Methodology : Use calcium flux assays (e.g., Fura-2 AM dye) in FPR-expressing cells (e.g., neutrophils or transfected HEK293 cells) to measure inhibition of fMLP-induced signaling. Competitive binding assays with radiolabeled fMLP (e.g., ³H-fMLP) quantify receptor affinity (Ki values). Confirm specificity via cross-testing with non-FPR ligands .
- Controls : Include scrambled peptide sequences and known FPR antagonists (e.g., cyclosporin H) to rule off-target effects .
Q. What are the best practices for assessing the compound’s stability and solubility in physiological buffers?
- Methodology : Perform accelerated stability studies at 4°C, 25°C, and 37°C in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. Solubility can be quantified via nephelometry or saturation shake-flask method .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported FPR antagonism efficacy across different cell lines?
- Methodology : Conduct dose-response curves in parallel across cell lines (e.g., primary neutrophils vs. HEK293-FPR1). Use RNA-seq or qPCR to verify FPR isoform expression levels (FPR1 vs. FPR2). Employ knockout models (CRISPR/Cas9) to isolate receptor-specific effects .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Address batch variability by standardizing cell passage numbers and serum lots .
Q. What strategies optimize {Boc}-Phe-Leu-Phe-Leu-Phe for in vivo inflammation models while minimizing proteolytic degradation?
- Methodology : Modify the peptide backbone via D-amino acid substitution or PEGylation. Validate stability in murine serum using LC-MS over 24 hours. For in vivo testing (e.g., murine peritonitis), administer via intraperitoneal injection and measure neutrophil recruitment via flow cytometry (CD11b⁺/Ly6G⁺ cells) .
- Controls : Compare with protease inhibitors (e.g., leupeptin) to confirm degradation pathways .
Q. How does the peptide’s secondary structure influence its receptor binding affinity?
- Methodology : Analyze circular dichroism (CD) spectra in membrane-mimetic environments (e.g., SDS micelles). Correlate α-helix or β-sheet content with binding data from surface plasmon resonance (SPR). Molecular dynamics simulations (e.g., GROMACS) can predict conformational stability .
Q. What computational tools predict off-target interactions of {Boc}-Phe-Leu-Phe-Leu-Phe with other GPCRs?
- Methodology : Use molecular docking (AutoDock Vina) against GPCR databases (e.g., GPCRdb). Validate predictions with radioligand displacement assays for high-scoring targets (e.g., CXCR4 or CCR5) .
Methodological Best Practices
- Reproducibility : Document synthesis batches with LOT numbers and store at -80°C in lyophilized form. Share raw NMR/MS spectra and HPLC chromatograms in supplementary materials .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and obtain institutional IACUC approval. Use blinding in efficacy assessments to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
